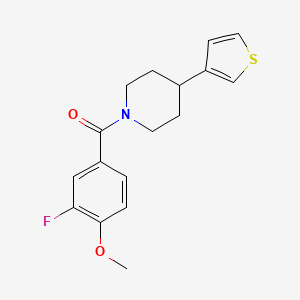

(3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Description

(3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a synthetic small molecule featuring a methanone core linking two distinct moieties:

- A 3-fluoro-4-methoxyphenyl group: This aromatic ring provides electronic and steric modulation via the electron-withdrawing fluorine and electron-donating methoxy substituents.

The compound’s molecular formula is C₁₇H₁₇FNO₂S (MW: 330.4 g/mol).

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2S/c1-21-16-3-2-13(10-15(16)18)17(20)19-7-4-12(5-8-19)14-6-9-22-11-14/h2-3,6,9-12H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXKQNZGKBRGFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone , also known by its IUPAC name, is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 439.6 g/mol. The structure features a piperidine ring substituted with thiophene and fluorinated phenyl groups, which contribute to its biological activity.

Research indicates that this compound exhibits significant activity against various biological targets:

- 11-Hydroxysteroid Dehydrogenase Type 1 Inhibition : The compound has been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol metabolism. This inhibition is linked to therapeutic effects in metabolic syndromes, including type 2 diabetes and obesity, by reducing insulin resistance and hypertension .

- CNS Activity : Preliminary studies suggest potential neuroprotective effects, particularly in models of mild cognitive impairment and Alzheimer's disease. The compound may modulate neurotransmitter systems, although specific pathways remain to be elucidated .

In Vitro Studies

In vitro assays have demonstrated the compound's efficacy in various biological contexts:

- Cell Line Studies : The compound was evaluated against cancer cell lines such as CCRF-CEM, showing notable cytotoxicity with a GI50 value of 10 nM, indicating its potential as an anticancer agent .

- Enzyme Inhibition Assays : Inhibition assays for 11β-HSD1 revealed an IC50 value in the low micromolar range, suggesting strong inhibitory potential compared to similar compounds .

In Vivo Studies

Animal model studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound:

- Metabolic Syndrome Models : In rodent models of obesity and diabetes, administration of the compound resulted in significant reductions in blood glucose levels and improvements in lipid profiles, supporting its role in metabolic regulation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Diabetes Management : A study involving diabetic rats showed that treatment with (3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone led to improved insulin sensitivity and reduced fasting blood glucose levels over a four-week period .

- Neuroprotective Effects : In models of Alzheimer's disease, the compound demonstrated a reduction in amyloid plaque formation and improved cognitive function as assessed by behavioral tests .

Summary of Findings

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Observations :

- Substitution of the methanone core with a pyridopyrimidinone (e.g., ) reduces molecular flexibility but may improve target binding affinity.

Variations in Piperidine Substituents

Key Observations :

Core Structure Modifications

Key Observations :

- Ethynyl linkers () introduce rigidity, which may optimize binding kinetics but reduce synthetic accessibility.

Q & A

Q. What synthetic routes are commonly employed to prepare (3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone?

The synthesis typically involves multi-step reactions:

- Friedel-Crafts acylation : Acyl chloride intermediates (e.g., 3-fluoro-4-methoxybenzoyl chloride) react with substituted piperidines in the presence of Lewis acids like AlCl₃ to form the methanone scaffold .

- Piperidine functionalization : The 4-(thiophen-3-yl)piperidine moiety can be prepared via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling for thiophene attachment) .

- Purification : Column chromatography or recrystallization is used to isolate the final product, with yields optimized by controlling reaction temperatures and stoichiometric ratios .

Q. Which analytical techniques are critical for characterizing this compound?

Q. What preliminary biological activities have been reported for structurally similar fluorophenyl-piperidine methanones?

Analogous compounds exhibit:

- Serotonergic activity : Fluorophenyl-piperidine derivatives act as selective serotonin reuptake inhibitors (SSRIs), with the 4-fluorophenyl group critical for binding affinity .

- Metabolic stability : The thiophene moiety may enhance lipophilicity and resistance to oxidative metabolism, as seen in related heterocyclic systems .

- In vitro screening : Standard assays (e.g., radioligand binding, CYP450 inhibition) are used to assess target engagement and off-target effects .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of the piperidine-thiophene subunit?

- Chiral resolution : Use of enantiopure starting materials (e.g., trans-(-)-paroxo derivatives) or chiral catalysts to establish (3R,4S) or (3S,4R) configurations .

- Crystallographic analysis : X-ray diffraction identifies preferred conformations (e.g., chair vs. boat) and guides optimization of reaction conditions to minimize racemization .

- Dynamic kinetic resolution : Employing asymmetric hydrogenation or enzymatic catalysis to favor desired stereoisomers .

Q. What strategies address low yields in the final methanone coupling step?

- Lewis acid optimization : Screening alternatives to AlCl₃ (e.g., FeCl₃, ZnCl₂) to improve electrophilic acylation efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DCM, DMF) enhance solubility of aromatic intermediates .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocyclic coupling steps .

Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) influence pharmacological activity?

- Structure-Activity Relationship (SAR) studies :

- Thiophene substitution : Enhances π-π stacking with hydrophobic binding pockets, as observed in kinase inhibitors .

- Fluorine position : 3-Fluoro-4-methoxy groups optimize steric and electronic interactions with target proteins (e.g., SSRIs, enzyme active sites) .

- Piperidine flexibility : Methyl or aryl substitutions on nitrogen modulate conformational dynamics and bioavailability .

Q. How can conflicting data on metabolic stability be resolved?

- Comparative profiling : Use microsomal stability assays (human vs. rodent) to identify species-specific metabolism .

- Isotope labeling : ¹⁸O/²H tracing clarifies oxidative degradation pathways (e.g., CYP450-mediated demethylation of the methoxy group) .

- Computational modeling : QSAR predicts metabolic hotspots (e.g., thiophene sulfoxidation) to guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.